molecular formula C26H19NO6S B2611202 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 384363-02-4

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B2611202
CAS No.: 384363-02-4
M. Wt: 473.5
InChI Key: PJCJXVYMFVOEPD-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic heterocyclic compound combining a chromen-4-one core, a benzothiazole moiety, and a 3,4-dimethoxybenzoate ester group. Chromen-4-one derivatives are known for anti-inflammatory and anticancer properties , while benzothiazoles exhibit antimicrobial and antitumor activity . The esterification with 3,4-dimethoxybenzoate may enhance lipophilicity and bioavailability, a strategy commonly employed in prodrug design .

Structural analysis of this compound likely employs X-ray crystallography, as inferred from its inclusion in crystallographic databases. Software suites like SHELX are widely used for such refinements, particularly for small-molecule structures .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO6S/c1-14-19(33-26(29)15-8-10-20(30-2)21(12-15)31-3)11-9-16-23(28)17(13-32-24(14)16)25-27-18-6-4-5-7-22(18)34-25/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCJXVYMFVOEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions

  • Preparation of Chromenone Core

      Starting Material: 2-hydroxyacetophenone

      Reagents: Acetic anhydride, sulfuric acid

      Conditions: Reflux for several hours to form 4-oxo-4H-chromen-7-ol

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
  • Reduction

    • The benzothiazole moiety can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a candidate for drug development due to its antimicrobial , anticancer , and anti-inflammatory properties. Specifically:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against Mycobacterium tuberculosis by targeting the enzyme DprE1, crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall. This inhibition disrupts bacterial growth and survival, positioning the compound as a potential anti-tuberculosis agent .
  • Anticancer Properties : Preliminary studies suggest that derivatives of benzothiazole and chromenone can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Materials Science

The unique combination of chromenone and benzothiazole moieties allows for applications in the development of:

  • Organic Semiconductors : The electronic properties of this compound can be harnessed in the design of organic semiconductors, which are essential for applications in flexible electronics and photovoltaic cells.
  • Dyes and Photoluminescent Materials : The chromenone structure can be utilized to create dyes with specific absorption and emission characteristics suitable for various applications in imaging and sensing technologies .

Organic Synthesis

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies. Its ability to undergo various chemical reactions such as oxidation and reduction enhances its utility as a synthetic precursor .

Antimicrobial Research

A study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Candida species. The structure–activity relationship (SAR) analysis indicated that modifications to the benzothiazole moiety could enhance antimicrobial efficacy . The results suggest that this compound may serve as a scaffold for developing novel antifungal agents.

Anticancer Investigations

In vitro studies have shown that certain derivatives of this compound induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle proteins. These findings underscore its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The chromenone core can inhibit enzymes involved in cell proliferation, such as topoisomerases, thereby exerting anticancer effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

While the provided evidence lacks specific experimental data for the compound, inferences can be drawn from structural analogs:

  • Synthesis : Likely involves coupling 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-ol with 3,4-dimethoxybenzoyl chloride, a method standard for esterification .
  • Bioactivity Prediction : Molecular docking studies (unavailable in evidence) would clarify interactions with targets like EGFR or DNA topoisomerase.
  • Stability: Methoxy groups may confer resistance to photodegradation, a common issue with chromenones .

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic organic molecule that combines features of benzothiazole, chromenone, and benzoate moieties. Its unique structural characteristics suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H20N2O5S\text{C}_{23}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This configuration allows for interactions with biological targets, enhancing its therapeutic potential. The presence of the benzothiazole moiety is particularly noteworthy due to its established biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The benzothiazole component is known for its ability to inhibit bacterial growth. Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : The chromenone structure may facilitate interactions with DNA or proteins, potentially leading to apoptosis in cancer cells. In particular, compounds with similar structures have been reported to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on evaluating the biological activity of related compounds:

  • A study on coumarin derivatives indicated that compounds containing a coumarin heterocyclic core coupled with thiazole exhibited excellent acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s .
  • Another investigation highlighted the synthesis and biological evaluation of benzothiazole derivatives that demonstrated promising anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have been conducted to assess the biological efficacy of similar compounds:

  • In Vitro Studies : One study synthesized a series of benzothiazole-coupled phenols and tested their inhibitory effects on acetylcholinesterase (AChE). The most potent compound showed an IC50 value of 2.7 µM, indicating strong inhibitory activity against AChE, which is crucial for developing treatments for Alzheimer’s disease .
  • Anticancer Activity Assessment : Research involving derivatives of chromenone demonstrated their ability to induce apoptosis in various cancer cell lines. This was attributed to their interaction with topoisomerase enzymes, leading to DNA damage and cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Benzothiazole Derivative AAntimicrobial15
Coumarin Derivative BAChE Inhibition2.7
Chromenone Derivative CAnticancer5.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiazole ring formation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

Chromenone coupling : Combine the thiazole derivative with a pre-synthesized 8-methyl-4-oxo-4H-chromen-7-yl moiety via nucleophilic aromatic substitution in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate .

  • Key steps : Monitor reaction progress via TLC, purify intermediates via recrystallization (e.g., water-ethanol mixtures), and confirm structures using NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).
  • Structural confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm).
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~525–530 g/mol).
  • Crystallography : If single crystals are obtained, perform X-ray diffraction for absolute configuration determination .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated via broth dilution .
  • Antioxidant activity : Employ DPPH radical scavenging assays; compare IC50_{50} values to ascorbic acid controls .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodology :

  • Reaction optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, replace DMF with acetonitrile to reduce byproduct formation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate thiazole ring cyclization.
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) or preparative HPLC for challenging separations .

Q. How does the substitution pattern (e.g., methoxy vs. nitro groups) influence bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with nitro or halogens) and compare bioactivity data.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial topoisomerase IV) .
  • Data contradiction resolution : If conflicting bioactivity arises (e.g., higher potency but lower solubility), correlate logP values with cellular uptake using Caco-2 permeability assays .

Q. What experimental designs are appropriate for assessing environmental stability and degradation pathways?

  • Methodology :

  • Hydrolytic degradation : Expose the compound to pH 3–9 buffers at 37°C; analyze degradation products via LC-MS/MS.
  • Photostability : Use UV irradiation (λ = 254–365 nm) to simulate sunlight exposure; monitor decomposition via HPLC .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC50_{50}) and biodegradability via OECD 301F assays .

Q. How can researchers resolve discrepancies in biological data between similar compounds?

  • Methodology :

  • Meta-analysis : Aggregate data from analogs (e.g., chromenones with/without nitro groups) and perform statistical tests (ANOVA, Tukey’s HSD) to identify significant trends.
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., ROS generation vs. DNA intercalation) .
  • Cross-validation : Replicate assays in independent labs to rule out protocol-specific variability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for thiazole formation to avoid hydrolysis .
  • Analytical validation : Include internal standards (e.g., deuterated analogs) in LC-MS to improve quantification accuracy .
  • Biological testing : Use randomized block designs with blinded controls to reduce bias .

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